molecular formula C17H22N4O3S2 B2685619 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313648-53-2

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2685619
CAS RN: 313648-53-2
M. Wt: 394.51
InChI Key: OJWKCCBPEHEIFH-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as PIT or PIT-1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PIT-1 is a small molecule that has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives, such as the compound , have been found to exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Antimicrobial Activity

The compound has been assessed for its antimicrobial activity. Sulfonamides have attracted considerable interest over past decades due to their broad and wide spectrum of biological activities which includes antibacterial and antifungal properties .

Anticancer Activity

Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity. The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Cytotoxic Activity

The compound has been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

Antiviral Agents

A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents. The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

Inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

Comparable to remdisivir, isatin-based imidazole derivatives exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies .

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWKCCBPEHEIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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